Quinoline-2,5-diamine

Catalysis Olefin Polymerization Ligand Design

Sourcing Quinoline-2,5-diamine (CAS 1421314-22-8) with the unique 2,5-substitution pattern is critical for researchers developing next-generation olefin polymerization catalysts and metal-free conjugated polymers. Unlike other regioisomers, the precise spatial orientation of its amine groups enables effective bidentate chelation, a key requirement for creating high-activity single-site catalysts that control polymer microstructure. Additionally, this diamine is a proven monomer for in-situ poly(quinoline) synthesis, eliminating metal impurities that degrade organic electronic device performance. Ensure your procurement specifies the 2,5-isomer to guarantee catalytic and electronic functionality.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 1421314-22-8
Cat. No. B3239644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-2,5-diamine
CAS1421314-22-8
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC(=NC2=C1)N)N
InChIInChI=1S/C9H9N3/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,10H2,(H2,11,12)
InChIKeyANOKSOJDHQMKIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-2,5-diamine (CAS 1421314-22-8): A Distinct 2,5-Substituted Quinoline Scaffold for Medicinal Chemistry and Polymer Science


Quinoline-2,5-diamine (CAS 1421314-22-8), also referred to as 2,5-quinolinediamine, is a heteroaromatic diamine with the molecular formula C9H9N3 and a molecular weight of 159.188 g/mol [1]. This compound is a derivative of the quinoline privileged scaffold, featuring primary amine substituents at the 2 and 5 positions of the bicyclic ring system. Its structural motif presents a distinct pharmacophore and a versatile building block for the synthesis of more complex heterocyclic systems and polymers .

Why Generic Quinoline Diamines Cannot Substitute for the 2,5-Regioisomer in Catalyst and Material Science Applications


The substitution pattern on the quinoline ring is a critical determinant of a compound's electronic properties, binding geometry, and resultant reactivity [1]. While other diaminoquinolines (e.g., 2,4-, 4,8-, or 2,6-isomers) are also available, the 2,5-arrangement is explicitly identified in patent literature for a specific industrial application: as a ligand or ligand precursor for catalysts in olefin polymerization [2]. This specific utility cannot be assumed for other regioisomers, as the precise spatial orientation of the two amine groups relative to the quinoline nitrogen is fundamental for chelation and the creation of an effective catalytic environment. Simple substitution with a different regioisomer could lead to a non-functional or inferior catalyst system.

Quantitative Differentiation Evidence for Quinoline-2,5-diamine in Catalysis and Polymer Applications


Defined Utility as a Catalyst Ligand Precursor for Olefin Polymerization

Quinoline-2,5-diamine is explicitly claimed as a useful ligand or ligand precursor for catalysts in olefin polymerization processes [1]. This application is tied directly to the 2,5-substitution pattern, which enables the formation of chelating ligand frameworks. In contrast, general use of other diaminoquinoline regioisomers (e.g., 2,4- or 4,8-diaminoquinolines) in this specific industrial context is not a primary claim in the relevant patent literature. This provides a clear, documented point of differentiation for procurement related to catalyst synthesis.

Catalysis Olefin Polymerization Ligand Design

Role as a Monomer in Metal-Free Multicomponent Polymerizations

Quinoline-2,5-diamine has been successfully employed as a diamine monomer in metal-free multicomponent polymerizations with diynes and glyoxylates for the in-situ generation of poly(quinoline)s [1]. This process yields polymers with high molecular weights (Mw up to 16,900 g/mol) in nearly quantitative yields [1]. The use of this specific diamine enables the creation of N-heteroaromatic polymers under mild, metal-free conditions, which is a significant advantage over traditional metal-catalyzed polymerization methods. While other diamines could be used, the resulting polymer backbone and properties are directly derived from the quinoline-2,5-diamine structure.

Polymer Chemistry Multicomponent Reactions Polyquinolines

Defined Physicochemical Properties for Handling and Processing

Unlike many other diaminoquinoline isomers for which comprehensive data may be sparse, key physicochemical properties for quinoline-2,5-diamine are readily available from multiple vendor sources, including density (1.3±0.1 g/cm³), boiling point (387.9±27.0 °C at 760 mmHg), and flash point (216.8±10.9 °C) [1]. This data enables reliable assessment for process development, safe handling, and storage requirements, which is essential for both academic and industrial procurement. While not a biological or catalytic differentiator, this well-characterized profile reduces uncertainty in experimental design compared to less-documented analogs.

Physicochemical Properties Chemical Handling Process Chemistry

Key Application Scenarios for Quinoline-2,5-diamine Based on Verified Differentiation


Design and Synthesis of Novel Olefin Polymerization Catalysts

Based on its explicit use as a ligand or ligand precursor for olefin polymerization catalysts [1], this compound is a rational starting point for designing new generations of single-site catalysts. Researchers in the polyolefins industry can utilize this diamine to create bidentate or tridentate ligand frameworks, potentially tuning catalyst activity, comonomer incorporation, and polymer microstructure.

Synthesis of High Molecular Weight Polyquinolines via Metal-Free Routes

As demonstrated in recent literature, quinoline-2,5-diamine is a competent monomer for the in-situ generation of poly(quinoline)s through metal-free multicomponent polymerizations [2]. This application is particularly valuable for material scientists developing new conjugated polymers for organic electronics (e.g., OLEDs, OFETs) where residual metal impurities from traditional catalysts are detrimental to device performance.

Building Block for Fused Heterocyclic Systems in Medicinal Chemistry

While not a primary differentiator in this analysis due to lack of head-to-head data, the 2,5-diamine substitution pattern offers a unique vector for annulation reactions. The compound can undergo condensation with dicarbonyl compounds to form fused heterocyclic systems, providing a distinct path to create novel chemical space not easily accessible from 4-amino or 8-aminoquinoline analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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